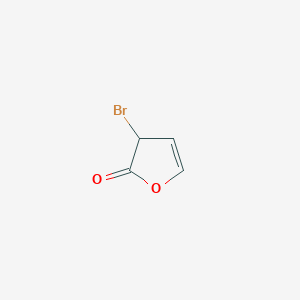
2(3H)-Furanone, 3-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromofuran-2(5H)-one is an organic compound with the molecular formula C4H3BrO2 It is a brominated derivative of furan, a heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromofuran-2(5H)-one can be synthesized through several methods. One common method involves the bromination of furan derivatives. For example, 3-bromofuran can be obtained by reacting 4,5-dibromo-3,6-endoxohexahydrophthalic anhydride with quinoline at 210–220°C . Another method involves the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid to form 2-acetyl-3-bromofuran .
Industrial Production Methods
Industrial production of 3-Bromofuran-2(5H)-one typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Bromofuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom in 3-Bromofuran-2(5H)-one can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dione derivatives, while substitution reactions can produce various substituted furan compounds.
Scientific Research Applications
3-Bromofuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromofuran-2(5H)-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the furan ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran-2-carbaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.
3-Bromo-2,5-furandione: Contains an additional carbonyl group, making it more reactive in certain chemical reactions.
Uniqueness
3-Bromofuran-2(5H)-one is unique due to its specific bromine substitution and the presence of a ketone group
Properties
Molecular Formula |
C4H3BrO2 |
|---|---|
Molecular Weight |
162.97 g/mol |
IUPAC Name |
3-bromo-3H-furan-2-one |
InChI |
InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1-3H |
InChI Key |
XWCNTPJMDSTJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


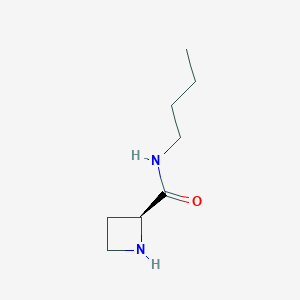
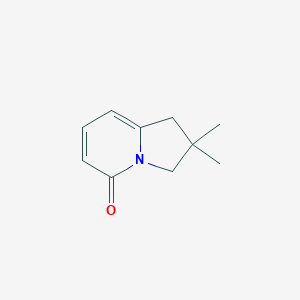
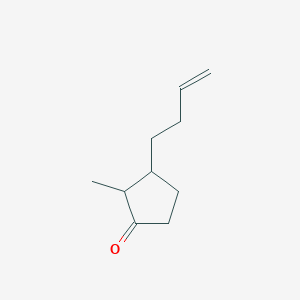

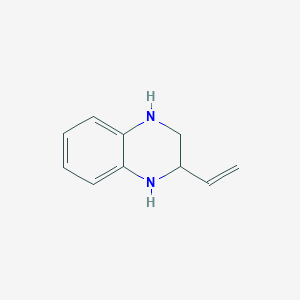


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
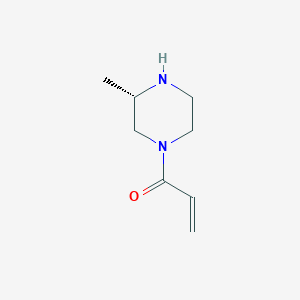

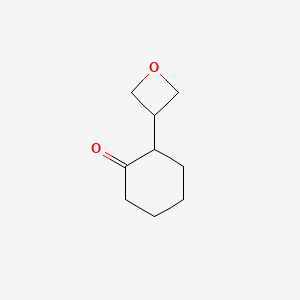
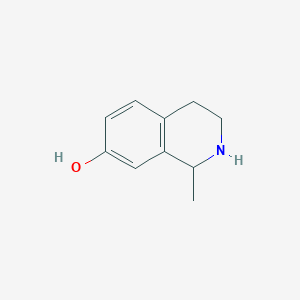
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)
